N-(3-methyl-4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
Description
This compound features a phenylacetamide core substituted at the 4-position with a sulfamoyl group linked to a 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl moiety. The propyl chain at position 1 and the 2-oxo group contribute to its stereoelectronic profile, which may influence binding to biological targets. The sulfamoyl (-SO₂NH-) bridge and acetamide (-NHCOCH₃) functional groups are critical pharmacophores commonly associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[3-methyl-4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-11-24-19-8-6-18(13-16(19)5-10-21(24)26)23-29(27,28)20-9-7-17(12-14(20)2)22-15(3)25/h6-9,12-13,23H,4-5,10-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNAEIZJJFDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key features of the structure include:
- A sulfamoyl group, which enhances solubility and bioactivity.
- A tetrahydroquinoline moiety that is often associated with various biological activities.
Biological Activity Overview
Research indicates that this compound possesses multiple biological activities:
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Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. The sulfamoyl group is particularly known for its role in enhancing antimicrobial activity by disrupting bacterial folate synthesis pathways.
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Anticancer Properties :
- Preliminary research suggests that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Compounds with tetrahydroquinoline derivatives have been noted for their potential in targeting cancer cells selectively.
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Anti-inflammatory Effects :
- The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action could be beneficial in treating chronic inflammatory diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The sulfamoyl group likely interacts with key enzymes in metabolic pathways, inhibiting their function and leading to downstream effects on cell viability.
- Receptor Modulation : The tetrahydroquinoline structure may engage with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related sulfonamide derivatives against various bacterial strains. Results indicated that modifications to the sulfamoyl group significantly enhanced activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating cell death. Further investigations are required to elucidate the specific apoptotic pathways involved.
Research Findings
Recent research highlights the following findings regarding this compound:
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural distinctions between the target compound and related molecules from the provided evidence:
Functional Implications
- Tetrahydroquinolin vs. Tetrahydrofuran (): The target’s fused bicyclic system likely offers superior binding affinity to hydrophobic pockets compared to the smaller tetrahydrofuran ring in ’s compound.
- Quinoxaline Derivatives (): The diphenylquinoxaline core in introduces aromaticity and planar geometry, favoring interactions with nucleic acids or enzymes like topoisomerases. In contrast, the target’s tetrahydroquinolin may prioritize selectivity for kinase or protease targets due to its conformational flexibility .
- Phthalimide (): While structurally distinct, the chloro-substituted phthalimide highlights the role of electron-withdrawing groups in modulating reactivity. The target’s sulfamoyl group may similarly act as a hydrogen-bond acceptor, but its tetrahydroquinolin scaffold provides a broader interaction surface .
- Dihydroquinoline (): The fluorine and cyclopropane in ’s compound suggest a focus on metabolic stability—a feature the target compound may lack due to its propyl chain, which could be susceptible to oxidative metabolism .
Research Findings and Pharmacological Considerations
Spectral and Physicochemical Data
- While explicit data for the target compound is unavailable, analogues provide benchmarks. For example, ’s compound has a melting point of 174–176°C and a molecular ion peak at m/z = 299.34 . The target’s larger structure suggests a higher molecular weight (>400 Da) and possibly a higher melting point due to increased rigidity.
Q & A
Q. What are the critical steps and conditions for synthesizing N-(3-methyl-4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide?
The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core, followed by coupling with the acetamide moiety. Key steps include:
- Sulfonylation : Reacting the tetrahydroquinoline intermediate with a sulfamoyl chloride derivative under anhydrous conditions (e.g., dichloromethane as a solvent) at 0–5°C to prevent side reactions .
- Acetamide Coupling : Using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in ethanol or THF at room temperature to ensure regioselectivity .
- Purification : Silica gel chromatography with gradient elution (e.g., 0–8% methanol in dichloromethane) to isolate the final product .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the positions of the methyl, propyl, and sulfamoyl groups. For example, the 2-oxo group in the tetrahydroquinoline ring appears as a distinct singlet at δ 168–170 ppm in C NMR .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity by detecting trace impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro assays?
The compound’s lipophilicity (due to the tetrahydroquinoline and methyl groups) may limit aqueous solubility. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains ionizable groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Systematically modify the 3-methyl, propyl, or sulfamoyl groups to assess their impact on target binding. For example, replacing the methyl group with a fluoro substituent may enhance metabolic stability .
- Bioisosteric Replacement : Replace the acetamide moiety with a urea or sulfonamide group to evaluate changes in potency and selectivity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) and prioritize synthetic targets .
Q. What experimental approaches resolve contradictions in bioactivity data between in vitro and in vivo studies?
Discrepancies may arise from poor pharmacokinetics or metabolite interference. Address this by:
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify unstable functional groups (e.g., ester hydrolysis) .
- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models to optimize dosing regimens .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model the compound’s electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- Molecular Dynamics Simulations : Simulate binding to target proteins (e.g., over 100 ns trajectories) to assess conformational stability and key residue interactions .
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 can forecast absorption, toxicity, and CYP450 inhibition risks .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH-Dependent Degradation Studies : Test stability in buffers (pH 1–9) to identify labile groups (e.g., hydrolysis of the 2-oxo moiety in acidic conditions) .
- Light/Thermal Stability : Store lyophilized samples at -80°C in amber vials to prevent photodegradation .
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to formulations to mitigate oxidative degradation .
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), solvent polarity (ethanol vs. THF), and catalyst loading (0.1–1.0 eq) .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions during sulfonylation .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, scalable extraction .
Q. What methodologies assess synergistic effects with other therapeutic agents?
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy in cell-based assays (e.g., CI <1 indicates synergy) .
- Transcriptomics : Perform RNA sequencing on treated cells to identify pathways enhanced by combination therapy .
- In Vivo Efficacy Models : Test the compound alongside standard drugs in xenograft models (e.g., reduced tumor volume vs. monotherapy) .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC50) .
- Experimental Reproducibility : Document reaction conditions (e.g., stir rate, inert atmosphere) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
